1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione
CAS No.: 2027543-16-2
Cat. No.: VC2941555
Molecular Formula: C19H23BN2O5
Molecular Weight: 370.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2027543-16-2 |
|---|---|
| Molecular Formula | C19H23BN2O5 |
| Molecular Weight | 370.2 g/mol |
| IUPAC Name | 1,3-dimethyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C19H23BN2O5/c1-18(2)19(3,4)27-20(26-18)13-9-7-8-12(10-13)11-14-15(23)21(5)17(25)22(6)16(14)24/h7-11H,1-6H3 |
| Standard InChI Key | VRODNKHKVOXUAU-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C |
Introduction
Chemical Identity and Structure
1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione represents a complex organic molecule that incorporates a boron-containing moiety into a heterocyclic framework. The compound belongs to the class of boronic acid derivatives, specifically featuring a pinacol-protected boronic acid group attached to a benzylidene-substituted barbituric acid core. This structural arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical transformations.
Chemical Identification Data
The compound is uniquely identified through several standardized chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 2027543-16-2 |
| Molecular Formula | C₁₉H₂₃BN₂O₅ |
| Molecular Weight | 370.21 g/mol |
| IUPAC Name | 1,3-dimethyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C19H23BN2O5/c1-18(2)19(3,4)27-20(26-18)13-9-7-8-12(10-13)11-14-15(23)21(5)17(25)22(6)16(14)24/h7-11H,1-6H3 |
| Standard InChIKey | VRODNKHKVOXUAU-UHFFFAOYSA-N |
The compound's structure features several key components that contribute to its chemical behavior and potential applications:
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A pyrimidine-2,4,6-trione core (barbituric acid derivative) with N-methyl substituents at positions 1 and 3
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A benzylidene group connecting the heterocyclic core to a meta-substituted phenyl ring
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at position 3 of the phenyl ring
Structural Analysis
The molecular architecture of this compound presents a conjugated system that extends from the pyrimidine ring through the benzylidene linker to the phenyl ring. This conjugation creates a relatively planar structure that can influence the compound's physical properties and reactivity patterns. The boronic acid pinacol ester group provides a versatile handle for further transformations, particularly in cross-coupling reactions. The meta-substitution pattern on the phenyl ring differentiates this compound from its para-substituted isomer, potentially affecting its electronic properties and reactivity.
Physical and Chemical Properties
The physical and chemical properties of 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione have been characterized through both experimental measurements and computational predictions. Understanding these properties is essential for assessing the compound's behavior in various reaction conditions and its potential applications.
Physical Properties
The compound exhibits several notable physical characteristics that influence its handling and storage requirements, as summarized in Table 2.
Table 2: Physical Properties
| Property | Value | Method |
|---|---|---|
| Physical State | Solid (white) | Experimental |
| Melting Point | 188 to 202 °C | Experimental |
| Boiling Point | 501.4 ± 60.0 °C (at 760 Torr) | Predicted (SciFinder) |
| Density | 1.24 ± 0.1 g/cm³ | Predicted (SciFinder) |
| Appearance | White solid | Experimental |
The compound exists as a white solid at room temperature with a relatively high melting point, indicating significant intermolecular forces in the crystal structure . The wide melting point range (188-202°C) might suggest the presence of polymorphism or varying degrees of purity in different sample preparations.
Stability and Reactivity
The presence of the boronic acid pinacol ester group imparts specific reactivity patterns to this compound. This functional group is known to participate in various cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are widely used for carbon-carbon bond formation in organic synthesis. The compound requires specific storage conditions (refrigeration at 2-8°C) to maintain its stability, suggesting potential sensitivity to heat, moisture, or light .
The conjugated system spanning the pyrimidine ring, benzylidene linker, and phenyl ring contributes to the compound's electronic properties and may influence its reactivity in various transformation pathways. The barbituric acid core can participate in further functionalization reactions, adding to the versatility of this compound as a chemical building block.
Synthesis and Applications
Synthetic Approaches
The synthesis of 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione typically involves the condensation of 1,3-dimethylbarbituric acid with a 3-formylphenylboronic acid pinacol ester. This Knoevenagel condensation reaction proceeds through the nucleophilic attack of the activated methylene group in the barbituric acid derivative on the aldehyde carbon, followed by dehydration to form the benzylidene linkage.
Alternative synthetic routes may involve:
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Cross-coupling reactions of pre-functionalized barbituric acid derivatives with boronic acid pinacol esters
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Direct borylation of pre-formed 1,3-Dimethyl-5-(3-halobenzyl)-pyrimidine-2,4,6-trione derivatives
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Late-stage functionalization of the phenyl ring in benzylidene barbituric acid precursors
Applications in Organic Synthesis
The compound has significant potential in organic synthesis as a building block for more complex molecules. Its primary applications stem from the versatility of the boronic acid pinacol ester functional group, which can participate in various transformations:
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Suzuki-Miyaura Cross-Coupling: The boronic acid ester group can react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds, enabling the synthesis of complex biaryl or heterobiaryl structures.
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Chan-Lam Coupling: The compound can potentially undergo copper-catalyzed coupling with nucleophiles such as amines, phenols, or thiophenols to form C-N, C-O, or C-S bonds.
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Oxidative Transformations: Boronic acid esters can be converted to various functional groups through oxidation, including hydroxyl, alkoxy, or amino groups.
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Conjugate Addition Reactions: The α,β-unsaturated carbonyl system in the compound may participate in conjugate addition reactions with various nucleophiles.
The specific meta-substitution pattern on the phenyl ring provides a distinct electronic environment compared to para-substituted analogues, potentially leading to different reactivity patterns and product distributions in these transformations.
Related Compounds
Position Isomers
A structurally related compound to 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione is its positional isomer, 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione (CAS No.: 1218790-48-7) . This para-substituted variant differs only in the position of the boronic acid pinacol ester group on the phenyl ring.
Table 3: Comparison of Meta and Para Positional Isomers
| Property | Meta-substituted (CAS: 2027543-16-2) | Para-substituted (CAS: 1218790-48-7) |
|---|---|---|
| Molecular Formula | C₁₉H₂₃BN₂O₅ | C₁₉H₂₃BN₂O₅ |
| Molecular Weight | 370.21 g/mol | 370.21 g/mol |
| InChIKey | VRODNKHKVOXUAU-UHFFFAOYSA-N | AWWSBYIWDATYAG-UHFFFAOYSA-N |
The para-substituted isomer may exhibit different electronic properties and reactivity patterns due to the change in substitution position. Para-substitution typically enables more efficient conjugation across the molecule compared to meta-substitution, potentially affecting the compound's spectroscopic properties and reactivity in various transformations .
Structural Analogs
Other structural analogs include:
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1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione (CAS: 2027543-00-4) - This compound differs in having a benzyl rather than a benzylidene linkage, introducing greater conformational flexibility.
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Compounds with different substituents on the pyrimidine nitrogen atoms or variations in the boron-protecting group.
These structural variations can significantly impact the physical properties, biological activities, and synthetic utility of these compounds, providing a rich chemical space for exploration in various applications.
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